molecular formula C6H12N4O B13300923 2-[4-(Aminomethyl)-5-methyl-1H-1,2,3-triazol-1-yl]ethan-1-ol

2-[4-(Aminomethyl)-5-methyl-1H-1,2,3-triazol-1-yl]ethan-1-ol

Cat. No.: B13300923
M. Wt: 156.19 g/mol
InChI Key: LMWGJORZKDMTOG-UHFFFAOYSA-N
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Description

2-[4-(Aminomethyl)-5-methyl-1H-1,2,3-triazol-1-yl]ethan-1-ol is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Aminomethyl)-5-methyl-1H-1,2,3-triazol-1-yl]ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 4-(aminomethyl)-5-methyl-1H-1,2,3-triazole with ethylene oxide under basic conditions. The reaction typically proceeds as follows:

  • Dissolve 4-(aminomethyl)-5-methyl-1H-1,2,3-triazole in a suitable solvent such as ethanol.
  • Add a base, such as sodium hydroxide, to the solution.
  • Introduce ethylene oxide to the reaction mixture.
  • Stir the mixture at room temperature for several hours.
  • Purify the product through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Aminomethyl)-5-methyl-1H-1,2,3-triazol-1-yl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst can facilitate the reduction of the triazole ring.

    Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms into the molecule.

Major Products Formed

    Oxidation: The major product is the corresponding aldehyde or ketone.

    Reduction: The major product is the reduced triazole derivative.

    Substitution: The major products are halogenated derivatives of the original compound.

Scientific Research Applications

2-[4-(Aminomethyl)-5-methyl-1H-1,2,3-triazol-1-yl]ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used as a probe to study biological processes involving triazole-containing compounds.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(Aminomethyl)-5-methyl-1H-1,2,3-triazol-1-yl]ethan-1-ol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-(Aminomethyl)-4-isopropyl-4H-1,2,4-triazol-3-yl)thio)ethan-1-ol
  • 2-(2-{[5-(Aminomethyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1H-benzimidazol-1-yl)ethanol

Uniqueness

2-[4-(Aminomethyl)-5-methyl-1H-1,2,3-triazol-1-yl]ethan-1-ol is unique due to its specific substitution pattern on the triazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Its combination of an amino group, a hydroxyl group, and a triazole ring allows for versatile chemical modifications and interactions with biological targets.

Properties

Molecular Formula

C6H12N4O

Molecular Weight

156.19 g/mol

IUPAC Name

2-[4-(aminomethyl)-5-methyltriazol-1-yl]ethanol

InChI

InChI=1S/C6H12N4O/c1-5-6(4-7)8-9-10(5)2-3-11/h11H,2-4,7H2,1H3

InChI Key

LMWGJORZKDMTOG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1CCO)CN

Origin of Product

United States

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